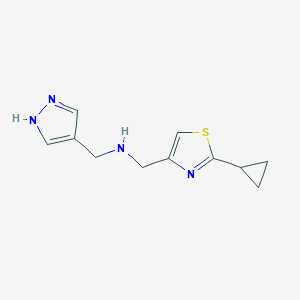
N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine is a useful research compound. Its molecular formula is C11H14N4S and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1H-Pyrazol-4-yl)methyl)-1-(2-cyclopropylthiazol-4-yl)methanamine, a compound with the molecular formula C14H20N4S and a molecular weight of 276.40 g/mol, has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.
Structural Overview
The compound features a pyrazole ring linked to a thiazole moiety substituted with a cyclopropyl group. This unique combination of structures is believed to contribute to its diverse pharmacological properties. The presence of both pyrazole and thiazole groups often correlates with various biological activities, including anti-inflammatory and anticancer effects.
Molecular Structure
| Property | Details |
|---|---|
| Molecular Formula | C14H20N4S |
| Molecular Weight | 276.40 g/mol |
| CAS Number | 1427023-66-2 |
Research indicates that this compound may act as an inhibitor of Bruton's tyrosine kinase (BTK) . BTK plays a crucial role in B-cell receptor signaling, which is implicated in various cancers and autoimmune diseases. Inhibition of BTK can lead to reduced proliferation of malignant cells and modulation of immune responses .
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Anti-inflammatory Effects : The presence of pyrazole and thiazole moieties often correlates with anti-inflammatory activity. Preliminary studies suggest that this compound could reduce inflammation markers in cellular models.
- Kinase Inhibition : Similar compounds have demonstrated kinase inhibition, which is relevant for developing targeted therapies for cancers and inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-tert-butyl-N-[6-[6-[ (1-methylpyrazol-4-yl)amino]pyrimidin -4 -yl]- ... | Contains a thiazole and pyrimidine moiety | Potential kinase inhibition |
| 2-tert-butyl-N-[7-[2-[ (1-methylpyrazol - 4 - yl) amino ]pyrimidin - 4 - yl]- ... | Similar heterocyclic structure | Anticancer properties |
| N-[ (1-methylpyrazol - 4 - yl)methyl]- 1-(2-cyclopropylthiazol - 4 - yl)methanamine | Directly related structure | Kinase inhibition |
The unique combination of cyclopropane and thiazole functionalities alongside pyrazole in this compound suggests distinct pharmacological profiles compared to these similar compounds.
Properties
Molecular Formula |
C11H14N4S |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H14N4S/c1-2-9(1)11-15-10(7-16-11)6-12-3-8-4-13-14-5-8/h4-5,7,9,12H,1-3,6H2,(H,13,14) |
InChI Key |
PZMKVVKMTGZGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)CNCC3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















